molecular formula C8H13NO2S B2976030 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 1700238-84-1

2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No.: B2976030
CAS No.: 1700238-84-1
M. Wt: 187.26
InChI Key: QSLRBXXBKATUNX-UHFFFAOYSA-N
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Description

2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 1691675-81-6) is a chiral organic compound with a molecular weight of 191.29 g/mol and the molecular formula C 8 H 17 NO 2 S . This molecule features both amino and hydroxyl functional groups linked by an ether chain to a thiophene ring, making it a valuable building block in medicinal chemistry and organic synthesis. The thiophene moiety is a common pharmacophore in active pharmaceutical ingredients, and the molecule's structure suggests its potential utility as a synthetic intermediate for the development of novel compounds. Research into structurally similar molecules, such as T-588, has demonstrated that this class of compounds can exhibit significant biological activity, including effects as cognitive enhancers that influence neurotransmitter release in the central nervous system . This makes this compound a compound of interest for researchers in neuroscience and drug discovery. Its primary applications include serving as a key precursor in the synthesis of more complex molecules and being a candidate for screening in pharmacological research programs. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. All technical information is for informational purposes only and is not a representation or warranty regarding the product's suitability for any specific application. Researchers should conduct their own safety and suitability assessments.

Properties

IUPAC Name

2-(2-amino-1-thiophen-2-ylethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c9-6-7(11-4-3-10)8-2-1-5-12-8/h1-2,5,7,10H,3-4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLRBXXBKATUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves the reaction of thiophene-2-ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a chemical compound with a unique structure comprising a thiophene ring, an amino group, and an ethoxyethanol moiety. This combination gives it specific chemical and biological properties.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

  • Chemistry It serves as a building block in the synthesis of complex molecules.
  • Biology The compound is investigated as a potential fluorescent marker due to the thiophene ring.
  • Medicine It is explored for potential therapeutic properties and as an intermediate in synthesizing pharmaceutical compounds.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products of oxidation are sulfoxides and sulfones.
  • Reduction Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride or sodium borohydride. Tetrahydrothiophene derivatives are major products of reduction.
  • Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives, with reagents like alkyl halides or acyl chlorides used under basic or acidic conditions. Alkylated or acylated derivatives are major products of this process.

Mechanism of Action

The mechanism of action of 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Thiophene-Containing Ethanol Derivatives

  • Lacks the amino-ethoxy chain, resulting in lower polarity and molecular weight (128.19 g/mol) .
  • Molecular weight: 225.35 g/mol .

Aminoethoxy Ethanol Derivatives

  • Molecular weight: 105.14 g/mol. Used as a building block in drug synthesis .
  • 2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX, C₁₁H₁₇NO₂): Substituted with a benzyl group, increasing hydrophobicity. Synthesized via reductive amination (yield: 85%) .
  • YTK-A76 (C₂₃H₂₇NO₄): Features a 3,4-bis(benzyloxy)benzyl group, resulting in a higher molecular weight (381.47 g/mol) and reduced aqueous solubility .

Heterocyclic Derivatives

  • 2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 956440-32-7, C₉H₁₁N₃OS): Combines pyrazole and thiophene rings. Molecular weight: 209.27 g/mol. Potential applications in targeted therapies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity
2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol* C₈H₁₃NO₂S 193.26 Thiophene, amino-ethoxy Moderate
1-(Thiophen-2-yl)ethan-1-ol C₆H₈OS 128.19 Thiophene Low
2-(2-Aminoethoxy)ethan-1-ol C₄H₁₁NO₂ 105.14 Amino-ethoxy High
YTK-A76 C₂₃H₂₇NO₄ 381.47 Benzyloxy, amino-ethoxy Low

*Estimated based on structural analysis.

Biological Activity

2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a compound characterized by its unique structural features, including a thiophene ring, an amino group, and an ethoxyethanol moiety. This combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₆H₉NOS
Molecular Weight143.207 g/mol
CAS Number1700238-84-1
DensityNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the thiophene ring participates in π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:

  • Antitumor Activity : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in cancer progression. In studies, it exhibited promising inhibitory effects on the growth of cancer cell lines such as HCT116 .

Antitumor Studies

A notable study demonstrated the antitumor efficacy of derivatives related to this compound. Compound 8b, a derivative, reduced tumor volume significantly in HCT116 xenograft models without inducing weight loss in mice, indicating a favorable safety profile compared to other HDAC inhibitors like MS-275 .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene-containing compounds have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens. While specific data for this compound is limited, related compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

In a comparative study involving multiple compounds, 8b was tested against HCT116 cell lines and demonstrated a T/C ratio of 60% at a dosage of 45 mg/kg over 16 days. This efficacy was comparable to MS-275 but without the associated weight loss typically observed with other treatments .

Case Study 2: Antimicrobial Evaluation

In vitro studies on thiophene derivatives indicated that they possess significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus. These findings suggest that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(thiophen-2-yl)ethyl bromide with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the product. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromo-derivative to aminoethanol). Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is typical .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and the ethoxy-ethanol backbone (δ 3.4–3.8 ppm for ether linkages). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~ 230.1). FT-IR can confirm secondary amine (N–H stretch ~3300 cm⁻¹) and hydroxyl groups (O–H stretch ~3400 cm⁻¹) .

Q. What solvents are suitable for solubility studies of this compound, and how does polarity affect stability?

  • Methodological Answer : The compound is polar due to its amino and hydroxyl groups. Test solubility in DMSO, methanol, and water. Stability assays (e.g., 24-hour exposure to light/air) should be conducted in these solvents, monitored via UV-Vis spectroscopy (200–400 nm). Polar aprotic solvents like DMF may enhance stability by reducing hydrolysis .

Advanced Research Questions

Q. What are the kinetic and thermodynamic factors influencing the compound’s degradation under oxidative conditions?

  • Methodological Answer : Perform accelerated degradation studies using H₂O₂ (3–30% v/v) at 25–40°C. Monitor degradation products via LC-MS and quantify using calibration curves. Kinetic analysis (Arrhenius plots) reveals activation energy (Eₐ), while thermodynamic parameters (ΔH‡, ΔS‡) are derived from Eyring equations. Thiophene ring oxidation to sulfoxides is a major degradation pathway .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H column) in HPLC with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C). Confirm enantiopurity via circular dichroism (CD) spectroscopy. For preparative-scale resolution, simulate moving bed (SMB) chromatography is recommended .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID 3ERT for estrogen receptors). Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular dynamics (MD) simulations (50 ns, GROMACS) assess binding stability. Validate predictions with in vitro assays (e.g., SPR for binding affinity) .

Q. How does the compound’s stability vary in biological matrices (e.g., plasma or liver microsomes)?

  • Methodological Answer : Incubate the compound (10 µM) in human plasma or liver microsomes at 37°C. Sample at 0, 15, 30, 60, and 120 minutes. Quench reactions with acetonitrile, then analyze via LC-MS/MS. Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated. Phase I metabolites (e.g., hydroxylated thiophene) are identified using metabolite ID software (e.g., MetaboLynx) .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., MTT for cytotoxicity). Control variables: cell line (e.g., HEK293 vs. HepG2), compound purity (≥95% by HPLC), and exposure time (24–72 hours). Use ANOVA to identify statistically significant discrepancies. Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What experimental controls are critical when studying the compound’s photostability?

  • Methodological Answer : Include dark controls (foil-wrapped samples) and UV light exposure (300–400 nm, 1.5 mW/cm²). Measure degradation via UV-Vis at λmax (e.g., 270 nm for thiophene). Use radical scavengers (e.g., ascorbic acid) to assess oxidative pathways. Data normalization to initial absorbance ensures comparability across replicates .

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